molecular formula C14H14N4O3 B2480664 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034566-94-2

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2480664
CAS No.: 2034566-94-2
M. Wt: 286.291
InChI Key: LARJSIBHCJYHFJ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N4O3 and its molecular weight is 286.291. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Furan-Containing Compounds

Analytical and Spectral Study of Furan Ring Containing Organic Ligands Research on furan-containing ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, has led to the development of metal complexes with potential antimicrobial activities. These complexes, including those of Cu2+, Co2+, Ni2+, Mn2+, and Zn2+, exhibit diverse inhibitory effects on the growth of human pathogenic bacteria. The study emphasizes the synthesis, characterization, and the chelating properties of these furan ring-containing organic ligands, showcasing their potential in antimicrobial applications (H. Patel, 2020).

Synthesis of Furan-Fused Heterocycles The creation of novel compounds like ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and others from acid derivatives demonstrates the versatility of furan-fused heterocycles. These compounds are synthesized through intramolecular cyclization, with additional transformations observed in the cyclization of furan-fused heterocycles. This research provides insight into the synthetic pathways and potential applications of these unique structures in various fields (Merve Ergun et al., 2014).

Reactivity and Transformations

Synthesis and Reactivity of Benzothiazole Derivatives The synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole highlights the reactivity of furan-containing compounds. This work demonstrates the potential for creating complex heterocyclic structures through strategic functional group modifications and oxidation reactions, expanding the utility of furan derivatives in chemical synthesis (А. Aleksandrov & М. М. El’chaninov, 2017).

Synthesis of Pyrazole and Imidazole Derivatives The development of new pyrazole and imidazole derivatives, incorporating furan rings, through the Mannich base method, showcases the potential for these compounds in antimicrobial applications. The synthesis process and the confirmation of the structures of these derivatives set the foundation for further exploration of their biological activities (A. Idhayadhulla, R. Kumar, & Nasser Abdul, 2012).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-10-11(8-17-21-10)14(19)15-9-12(13-4-2-7-20-13)18-6-3-5-16-18/h2-8,12H,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARJSIBHCJYHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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